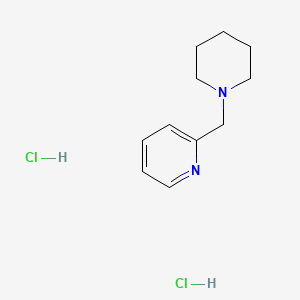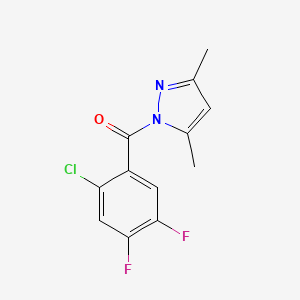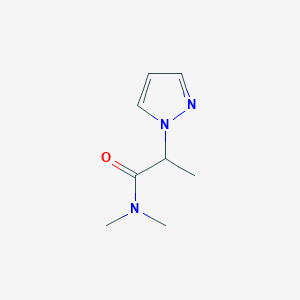
Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride
Overview
Description
Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have been found to be potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H), a brain-specific enzyme that metabolizes cholesterol .
Synthesis Analysis
The synthesis of similar compounds, such as 2-piperidinone derivatives, has been achieved through various intra- and intermolecular reactions . A common method for the synthesis of piperidones involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine .Molecular Structure Analysis
The molecular structure of Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride consists of a pyridine ring attached to a piperidine ring via a methylene bridge . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as 2-piperidinone derivatives, have been extensively studied. These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride are not explicitly mentioned in the search results .Scientific Research Applications
Therapeutic Uses
Piperidine derivatives have been explored for various therapeutic uses due to their pharmacophoric features. They have been utilized in treatments as:
- Anticancer agents
- Antiviral medications
- Antimalarial drugs
- Antimicrobial and antifungal therapies
- Antihypertensive medications
- Analgesic and anti-inflammatory treatments
- Anti-Alzheimer and antipsychotic drugs
Catalysis and Synthesis
In chemical synthesis, piperidine derivatives are used as catalysts or intermediates to produce other complex molecules. For example:
Research and Development
Piperidine compounds are also used in research settings to study their potential as dual inhibitors for certain types of kinases, which could lead to the development of new drugs. For instance:
Safety And Hazards
Future Directions
Piperidine derivatives, including Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-(piperidin-1-ylmethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11;;/h2-3,6-7H,1,4-5,8-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDFMTHQQRVJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199720 | |
| Record name | Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride | |
CAS RN |
51794-18-4 | |
| Record name | Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051794184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(Furan-2-yl)methoxy]-5-oxopentanoic acid](/img/structure/B1656172.png)
![3-[1-(2-Cyanoethyl)-4,4-dimethyl-2,6-dioxocyclohexyl]propanenitrile](/img/structure/B1656173.png)

![N-[(1E,3Z)-3-ethoxy-4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]aniline;iodide](/img/structure/B1656176.png)
![3,6-Dimethyl-7-[(2-nitrophenyl)methyl]imidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B1656177.png)

![1-[(Benzenesulfonyl)methyl]-4-chlorobenzene](/img/structure/B1656181.png)
![1-[(Benzenesulfonyl)methyl]-3-chlorobenzene](/img/structure/B1656182.png)

![1-Amino-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B1656184.png)


![Benzenamine, 4-chloro-N-[(5-chloro-2-thienyl)methylene]-](/img/structure/B1656188.png)